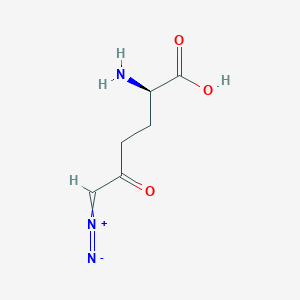

6-Diazo-5-oxo-D-norleucine

Description

BenchChem offers high-quality 6-Diazo-5-oxo-D-norleucine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Diazo-5-oxo-D-norleucine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-6-diazo-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWQAMGASJSUIP-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)C=[N+]=[N-])[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71629-86-2 | |

| Record name | 6-Diazo-5-oxo-D-norleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071629862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Diazo-5-oxo-D-norleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-DIAZO-5-OXO-D-NORLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8X7GV6DB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of 6-Diazo-5-oxo-L-norleucine (DON): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces.[1][2] As a structural analog of L-glutamine, DON exerts potent and broad-spectrum inhibitory effects on a multitude of glutamine-utilizing enzymes, positioning it as a compelling agent in cancer therapy and other diseases characterized by dysregulated glutamine metabolism.[3][4] This technical guide provides a comprehensive overview of DON's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows. While early clinical trials were hampered by gastrointestinal toxicities, a renewed interest in DON has emerged with the development of tumor-targeted prodrugs designed to enhance efficacy and minimize adverse effects.[2][5]

Mechanism of Action: A Two-Step Irreversible Inhibition

DON's primary mechanism of action is the irreversible inhibition of glutamine-dependent enzymes through a two-step, mechanism-based process.[3][6] Initially, DON competitively binds to the glutamine binding site of the target enzyme. Following this initial binding, the diazo group of DON is believed to be protonated, leading to the formation of a reactive species that subsequently alkylates a nucleophilic residue in the enzyme's active site, forming a covalent adduct and rendering the enzyme permanently inactive.[3] This broad-spectrum inhibition disrupts numerous metabolic pathways crucial for cancer cell proliferation and survival.[6]

Key Molecular Targets and Affected Pathways

DON's efficacy stems from its ability to simultaneously inhibit multiple key metabolic pathways that are often upregulated in cancer cells.

Inhibition of Glutaminolysis

A primary target of DON is glutaminase (GLS), the enzyme that catalyzes the conversion of glutamine to glutamate.[7][8] This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, providing cancer cells with a vital source of carbon and nitrogen for energy production and the synthesis of biomass.[3][4] DON inhibits both kidney-type (KGA) and glutaminase C (GAC) isoforms of GLS.[9][10]

Disruption of De Novo Nucleotide Synthesis

Cancer cells exhibit a high demand for nucleotides to support rapid DNA and RNA synthesis. DON potently inhibits several glutamine amidotransferases that are essential for the de novo synthesis of purines and pyrimidines.[3][6] Key enzymes in this category include:

-

Carbamoyl Phosphate Synthetase II (CPSII): The rate-limiting enzyme in de novo pyrimidine synthesis.

-

Phosphoribosyl Pyrophosphate (PRPP) Amidotransferase: A key enzyme in de novo purine synthesis.

-

CTP Synthase (CTPS1): Catalyzes the final step in de novo pyrimidine synthesis, the conversion of UTP to CTP.[11][12] Inhibition of CTPS1 by DON has been shown to induce a replication stress response mediated by the ATR-CHK1 pathway.[11][13]

Interference with Hexosamine Biosynthesis

The hexosamine biosynthesis pathway (HBP) is crucial for protein glycosylation and is often hyperactive in cancer. DON inhibits the rate-limiting enzyme of this pathway, glutamine:fructose-6-phosphate amidotransferase (GFAT).[14][15] Inhibition of GFAT by DON leads to decreased protein O-GlcNAcylation and can sensitize cancer cells to apoptosis.[15][16]

Inhibition of Asparagine Synthesis

DON also inhibits asparagine synthetase (ASNS), an enzyme that uses the amide of glutamine to synthesize asparagine.[5] This inhibition can be a key mechanism of DON's antitumor activity in certain cancers, such as pancreatic ductal adenocarcinoma (PDAC).[5]

Quantitative Data on DON's Efficacy

The following tables summarize key quantitative data regarding the inhibitory activity of DON.

| Target Enzyme | Inhibition Constant (Ki) | Cell Line/System | Reference |

| Glutaminase (unspecified) | 6 µM | Not specified | [17] |

| cKGA (kidney-type glutaminase) | ~1 mM (IC50) | Cell-free assay | [7][9] |

| Cell Line | IC50 (µM) | Assay | Reference |

| Rat Dermal Fibroblasts | 232.5 | CyQUANT® Cell Proliferation Assay | [18] |

| Mouse Embryonic Fibroblasts | > 1000 | CyQUANT® Cell Proliferation Assay | [18] |

| P493B Lymphoma (DRP-104, a DON prodrug) | 1 ± 0.2 | Cell Viability Assay | [19] |

| P493B Lymphoma (P11, a DON prodrug) | 0.30 ± 0.05 | Cell Viability Assay | [19] |

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by DON

// Nodes DON [label="6-Diazo-5-oxo-L-norleucine (DON)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Glutamine [label="Glutamine", fillcolor="#F1F3F4", fontcolor="#202124"]; Glutaminase [label="Glutaminase (GLS)", fillcolor="#FBBC05", fontcolor="#202124"]; Glutamate [label="Glutamate", fillcolor="#F1F3F4", fontcolor="#202124"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GFAT [label="GFAT", fillcolor="#FBBC05", fontcolor="#202124"]; Hexosamine_Pathway [label="Hexosamine Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; O_GlcNAcylation [label="Protein O-GlcNAcylation", fillcolor="#F1F3F4", fontcolor="#202124"]; CTPS1 [label="CTP Synthase 1 (CTPS1)", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrimidine_Synthesis [label="De Novo Pyrimidine Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleotide_Pools [label="Decreased Nucleotide Pools", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Replication_Stress [label="Replication Stress", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATR_CHK1 [label="ATR-CHK1 Pathway Activation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ASNS [label="Asparagine Synthetase (ASNS)", fillcolor="#FBBC05", fontcolor="#202124"]; Asparagine_Synthesis [label="Asparagine Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Decreased Cell Proliferation & Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DON -> Glutaminase [arrowhead=tee, color="#EA4335"]; DON -> GFAT [arrowhead=tee, color="#EA4335"]; DON -> CTPS1 [arrowhead=tee, color="#EA4335"]; DON -> ASNS [arrowhead=tee, color="#EA4335"]; Glutamine -> Glutaminase; Glutaminase -> Glutamate; Glutamate -> TCA_Cycle; Glutamine -> GFAT; GFAT -> Hexosamine_Pathway; Hexosamine_Pathway -> O_GlcNAcylation; Glutamine -> CTPS1; CTPS1 -> Pyrimidine_Synthesis; Pyrimidine_Synthesis -> Nucleotide_Pools; Nucleotide_Pools -> Replication_Stress; Replication_Stress -> ATR_CHK1; Glutamine -> ASNS; ASNS -> Asparagine_Synthesis; TCA_Cycle -> Cell_Proliferation [style=dashed]; O_GlcNAcylation -> Cell_Proliferation [style=dashed]; Nucleotide_Pools -> Cell_Proliferation [style=dashed]; Asparagine_Synthesis -> Cell_Proliferation [style=dashed]; } END_DOT Figure 1. Signaling pathways impacted by 6-Diazo-5-oxo-L-norleucine (DON).

General Experimental Workflow for Evaluating DON

// Nodes Start [label="Start: Hypothesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vitro_Enzyme [label="In Vitro Enzyme Assays\n(e.g., Glutaminase Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Cell-Based Assays\n(Cancer Cell Lines)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Proliferation/Viability Assays\n(e.g., CyQUANT, MTT)", fillcolor="#FBBC05", fontcolor="#202124"]; Metabolic_Flux [label="Metabolic Flux Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Western_Blot [label="Western Blot Analysis\n(Signaling Pathway Proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Models [label="In Vivo Animal Models\n(e.g., Xenografts)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Efficacy [label="Tumor Growth Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Toxicity Assessment\n(e.g., Body Weight, GI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PK_PD [label="Pharmacokinetics/Pharmacodynamics", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End: Data Analysis & Conclusion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> In_Vitro_Enzyme; In_Vitro_Enzyme -> Cell_Culture; Cell_Culture -> Proliferation; Cell_Culture -> Metabolic_Flux; Cell_Culture -> Western_Blot; Proliferation -> In_Vivo_Models; Metabolic_Flux -> In_Vivo_Models; Western_Blot -> In_Vivo_Models; In_Vivo_Models -> Efficacy; In_Vivo_Models -> Toxicity; In_Vivo_Models -> PK_PD; Efficacy -> End; Toxicity -> End; PK_PD -> End; } END_DOT Figure 2. A general experimental workflow for the preclinical evaluation of DON.

Detailed Experimental Protocols

Cell Proliferation/Viability Assay (CyQUANT® Assay)

This protocol is based on the methodology described for evaluating the effect of DON on cell proliferation.[18]

Objective: To determine the half-maximal inhibitory concentration (IC50) of DON on the proliferation of a given cell line.

Materials:

-

Cell line of interest (e.g., rat dermal fibroblasts, cancer cell lines)

-

Complete cell culture medium

-

6-Diazo-5-oxo-L-norleucine (DON) stock solution

-

96-well cell culture plates

-

CyQUANT® Cell Proliferation Assay Kit

-

Microplate reader capable of fluorescence measurement (excitation ~480 nm, emission ~520 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of DON in the appropriate cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of DON. Include a vehicle control (medium without DON).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours).

-

Cell Lysis and Staining:

-

At the end of the incubation period, remove the medium.

-

Freeze the plate at -80°C for at least one hour to ensure complete cell lysis.

-

Thaw the plate at room temperature.

-

Prepare the CyQUANT® GR dye/cell-lysis buffer solution according to the manufacturer's instructions.

-

Add the CyQUANT® solution to each well and incubate for 2-5 minutes at room temperature, protected from light.

-

-

Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with excitation at ~480 nm and emission at ~520 nm.

-

Data Analysis:

-

Subtract the average fluorescence of the "no-cell" control wells from all other fluorescence values.

-

Normalize the data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the DON concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

In Vivo Tumor Xenograft Study

This is a generalized protocol based on descriptions of preclinical in vivo studies with DON.[3][6]

Objective: To evaluate the anti-tumor efficacy and toxicity of DON in a murine xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line for xenograft implantation

-

6-Diazo-5-oxo-L-norleucine (DON) or a prodrug formulation

-

Vehicle control solution

-

Calipers for tumor measurement

-

Analytical balance for body weight measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer DON or its prodrug to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a specified dose and schedule. Administer the vehicle solution to the control group.

-

Monitoring:

-

Measure tumor volume using calipers (Volume = (length × width²)/2) at regular intervals (e.g., 2-3 times per week).

-

Measure the body weight of each mouse at the same intervals to monitor for toxicity.

-

Observe the general health and behavior of the mice.

-

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment.

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Compare the tumor growth between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

-

Plot the mean body weight ± SEM for each group over time to assess toxicity.

-

Conclusion

6-Diazo-5-oxo-L-norleucine is a potent, broad-spectrum inhibitor of glutamine metabolism with a well-defined mechanism of action. By targeting multiple key enzymatic pathways essential for cancer cell growth and survival, DON has demonstrated significant preclinical efficacy. While systemic toxicity has historically limited its clinical application, the development of innovative prodrug strategies that enhance tumor-specific delivery is revitalizing interest in DON as a promising therapeutic agent.[2][20] Further research and clinical evaluation of these next-generation glutamine antagonists are warranted to fully realize their therapeutic potential in oncology and other glutamine-dependent diseases.

References

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. Glutamine Antagonist » Johns Hopkins Drug Discovery [drugdiscovery.jhu.edu]

- 3. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Bioanalysis of 6-Diazo-5-oxo-L-norleucine (DON) in plasma and brain by ultra-performance liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. ash.confex.com [ash.confex.com]

- 13. CTP sensing and Mec1ATR-Rad53CHK1/CHK2 mediate a two-layered response to inhibition of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Inhibiting the Hexosamine Biosynthetic Pathway Lowers O-GlcNAcylation Levels and Sensitizes Cancer to Environmental Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the hexosamine biosynthesis pathway potentiates cisplatin cytotoxicity by decreasing BiP expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

The Glutamine Antagonist DON: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist with a long and complex history in the realm of anticancer research. First isolated in the 1950s from a soil-dwelling Streptomyces species, DON quickly garnered attention for its potent cytotoxic effects against a variety of cancer cell lines and in preclinical tumor models.[1][2] As a structural analog of L-glutamine, DON irreversibly inhibits a broad spectrum of enzymes that are dependent on glutamine for their catalytic activity. This widespread enzymatic inhibition disrupts critical metabolic pathways essential for cancer cell proliferation and survival, including nucleotide and amino acid biosynthesis.[3][4]

Despite its initial promise, the clinical development of DON was hampered by significant dose-limiting toxicities, particularly gastrointestinal issues.[3] This toxicity is largely attributed to DON's non-selective targeting of glutamine-metabolizing enzymes in both cancerous and healthy, rapidly dividing tissues. However, a renewed understanding of the profound dependence of many cancers on glutamine metabolism—a phenomenon often termed "glutamine addiction"—has led to a resurgence of interest in DON.[3] Modern approaches focus on developing prodrugs and targeted delivery systems to enhance the therapeutic index of DON, aiming to maximize its anti-tumor efficacy while minimizing systemic toxicity.[5]

This technical guide provides an in-depth overview of the discovery, history, and mechanism of action of DON. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this potent glutamine antagonist.

Discovery and History

The story of DON began in the mid-20th century with the systematic screening of microbial fermentation products for novel therapeutic agents.

-

1950s: DON was first isolated from the fermentation broth of a Streptomyces species found in a Peruvian soil sample.[2] Initial characterization revealed its identity as an amino acid analog of glutamine.[2]

-

Early Preclinical Studies: Subsequent in vitro and in vivo studies demonstrated DON's potent anticancer activity. It was shown to inhibit the growth of various cancer cell lines and reduce tumor size in animal models.[3]

-

Early Clinical Trials: The promising preclinical data led to early-phase clinical trials in the late 1950s and 1960s. While some anti-tumor activity was observed, these trials were ultimately halted due to severe gastrointestinal toxicity, including nausea, vomiting, and diarrhea.[3][6]

-

Resurgence of Interest: For several decades, research into DON languished. However, the growing understanding of cancer metabolism and the identification of "glutamine-addicted" tumors in the late 20th and early 21st centuries reignited interest in DON as a therapeutic agent.[3]

-

Modern Era - Prodrug Development: Current research efforts are heavily focused on developing prodrugs of DON.[5][7] These are inactive precursors that are metabolically converted to the active DON molecule, ideally within the tumor microenvironment. This strategy aims to improve the drug's therapeutic index by increasing its concentration at the tumor site while reducing systemic exposure and associated toxicities.[5][7] Several DON prodrugs, such as DRP-104 and JHU-083, are currently in preclinical and early clinical development.[4][7][8]

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of a wide range of glutamine-dependent enzymes.[3] As a glutamine analog, it competitively binds to the glutamine-binding site of these enzymes. Following binding, the diazo group of DON facilitates a covalent modification of a critical active site residue, typically a cysteine or serine, leading to irreversible inactivation of the enzyme.[3][9]

This broad-spectrum inhibition disrupts several key metabolic pathways that are crucial for cancer cell growth and proliferation:

-

Purine and Pyrimidine Biosynthesis: De novo synthesis of purines and pyrimidines, the building blocks of DNA and RNA, relies on several glutamine-dependent enzymes. DON's inhibition of enzymes such as amidophosphoribosyltransferase (in purine synthesis) and CTP synthetase (in pyrimidine synthesis) leads to a depletion of the nucleotide pools necessary for DNA replication and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[3][10]

-

Hexosamine Biosynthesis Pathway (HBP): This pathway utilizes glutamine to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein and lipid glycosylation. By inhibiting the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT), DON disrupts normal protein folding, trafficking, and signaling, contributing to its cytotoxic effects.

-

Glutaminolysis: Cancer cells often rely on the catabolism of glutamine, a process termed glutaminolysis, to replenish intermediates of the tricarboxylic acid (TCA) cycle and for the production of glutathione, a key antioxidant. DON inhibits glutaminase (GLS), the first enzyme in this pathway, thereby disrupting cellular energy production and redox balance.

-

Asparagine Synthesis: DON also inhibits asparagine synthetase (ASNS), an enzyme that uses glutamine to synthesize asparagine. This can be particularly effective in cancers that are dependent on exogenous asparagine.[4]

Quantitative Data

The following table summarizes the available quantitative data on the inhibitory activity of DON against key glutamine-dependent enzymes. It is important to note that specific IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

| Target Enzyme | Enzyme Commission (EC) Number | Pathway | Ki | IC50 | References |

| Glutaminase (GLS) | 3.5.1.2 | Glutaminolysis | ~6 µM | ||

| CTP Synthetase | 6.3.4.2 | Pyrimidine Biosynthesis | Not consistently reported | [11] | |

| GMP Synthetase | 6.3.5.2 | Purine Biosynthesis | Not consistently reported | [10] | |

| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | 2.6.1.16 | Hexosamine Biosynthesis | Not consistently reported | [4] | |

| Amidophosphoribosyltransferase | 2.4.2.14 | Purine Biosynthesis | Not consistently reported | [10] | |

| Asparagine Synthetase (ASNS) | 6.3.5.4 | Amino Acid Biosynthesis | Not consistently reported | [4] | |

| Malignant Peripheral Nerve Sheath Tumor (MPNST) cells | N/A | Cell Viability | 8-9 µM | [12] | |

| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | N/A | Cell Viability | Comparable across most lines | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of DON.

In Vitro Glutaminase Inhibition Assay

This protocol is a representative method for determining the inhibitory potential of DON on glutaminase activity.

1. Materials:

-

Recombinant human glutaminase (kidney-type, KGA)

-

L-glutamine

-

Tris-HCl buffer (pH 8.5)

-

Glutamate dehydrogenase (GDH)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

DON (6-Diazo-5-oxo-L-norleucine)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

2. Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, NAD+, and GDH in each well of a 96-well plate.

-

Add varying concentrations of DON (e.g., 0.1 µM to 100 µM) to the wells. Include a control well with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes to allow DON to interact with the enzyme.

-

Initiate the reaction by adding L-glutamine to each well.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time using a microplate reader. The conversion of NAD+ to NADH by GDH as it converts glutamate (the product of the glutaminase reaction) to α-ketoglutarate results in an increase in absorbance at this wavelength.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves.

-

Determine the IC50 value of DON by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the Ki, perform the assay with varying concentrations of both L-glutamine and DON and analyze the data using Michaelis-Menten kinetics and appropriate models for irreversible inhibition (e.g., Kitz-Wilson plot).[13][14][15]

Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of DON on cancer cells.

1. Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

DON

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 570 nm

2. Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of DON concentrations (e.g., 0.1 µM to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each DON concentration relative to the untreated control.

-

Determine the IC50 value, the concentration of DON that causes 50% inhibition of cell viability, by plotting the percentage of viability against the logarithm of the DON concentration.

Visualizations

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways inhibited by DON.

Experimental Workflows

The following diagrams illustrate generalized experimental workflows for the preclinical evaluation of DON and its prodrugs.

Conclusion

DON remains a compelling, albeit challenging, molecule in the landscape of cancer therapeutics. Its broad-spectrum inhibition of glutamine-dependent enzymes offers a powerful strategy to combat the metabolic reprogramming inherent in many cancers. While historical clinical trials were limited by toxicity, the renewed focus on targeted delivery through innovative prodrug strategies holds significant promise for unlocking the full therapeutic potential of this potent glutamine antagonist. Continued research into the nuances of DON's mechanism of action, the development of more sophisticated delivery systems, and the identification of predictive biomarkers for patient stratification will be critical in advancing DON and its derivatives toward successful clinical application. This technical guide serves as a foundational resource for the scientific community to build upon these past discoveries and drive the future of glutamine-targeted cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutamine mimicry suppresses tumor progression through asparagine metabolism in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Glutamine Antagonist » Johns Hopkins Drug Discovery [drugdiscovery.jhu.edu]

- 7. Glutaminase inhibition as potential cancer therapeutics: current status and future applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DON of Hope: Starving Pancreatic Cancer by Glutamine Antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CTP sensing and Mec1ATR-Rad53CHK1/CHK2 mediate a two-layered response to inhibition of glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. static1.squarespace.com [static1.squarespace.com]

- 14. Identification and characterization of a novel glutaminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamine Assay Kit-WST G268 manual | DOJINDO [dojindo.com]

An In-Depth Technical Guide to the Biochemical Properties of 6-Diazo-5-oxo-L-norleucine (DON)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a naturally occurring glutamine antagonist originally isolated from Streptomyces[1][2]. As a structural analog of L-glutamine, DON exerts potent and broad-spectrum inhibitory effects on a wide array of enzymes that utilize glutamine as a substrate. This comprehensive technical guide delves into the core biochemical properties of DON, providing researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, enzyme inhibition kinetics, metabolic consequences, and relevant experimental methodologies.

Physicochemical Properties

DON is a water-soluble, yellowish crystalline powder[2]. Its stability and reactivity are crucial considerations for its use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃O₃ | [2] |

| Molar Mass | 171.15 g/mol | [2] |

| Appearance | Yellowish powder/needles | [2] |

| Solubility | Water, aqueous solutions of methanol, acetone, ethanol | [2] |

| UV Absorption Maxima (pH 7) | 244 nm and 274 nm | [2] |

Mechanism of Action

DON functions as an irreversible inhibitor of glutamine-dependent enzymes. Its mechanism involves a two-step process:

-

Competitive Binding: Due to its structural similarity to glutamine, DON competitively binds to the glutamine-binding site of target enzymes[3].

-

Covalent Modification: Following binding, the diazo group of DON becomes highly reactive, leading to the alkylation of a nucleophilic residue (often a cysteine) in the enzyme's active site. This forms a stable, covalent adduct, resulting in irreversible enzyme inactivation.

This broad-acting mechanism underlies DON's potent biological effects and its historical investigation as an anti-cancer agent[3].

Caption: Mechanism of irreversible inhibition by DON.

Enzyme Inhibition

DON is a pan-inhibitor of glutamine-utilizing enzymes, affecting numerous metabolic pathways crucial for cell proliferation and survival.

Quantitative Inhibition Data

The following table summarizes the known inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) of DON for various enzymes. It is important to note that as an irreversible inhibitor, IC₅₀ values are time-dependent, and Kᵢ values more accurately reflect the inhibitor's potency.

| Target Enzyme | Enzyme Commission (EC) Number | Pathway | Kᵢ Value | IC₅₀ Value | Organism/Cell Line | Reference |

| Glutaminase (Kidney-type, KGA) | 3.5.1.2 | Glutaminolysis | 6 µM | ~1 mM | Human | [1][4] |

| CTP Synthase | 6.3.4.2 | Pyrimidine Synthesis | - | - | General | [1] |

| GMP Synthase | 6.3.5.2 | Purine Synthesis | - | - | General | |

| Amidophosphoribosyltransferase | 2.4.2.14 | Purine Synthesis | - | - | Human | [5] |

| Asparagine Synthetase | 6.3.5.4 | Amino Acid Synthesis | - | - | Leukemia cells | [6] |

| Glucosamine-6-phosphate synthase | 2.6.1.16 | Hexosamine Biosynthesis | - | - | General | [7] |

Data not always available for all parameters.

Impact on Cellular Metabolism and Signaling

By inhibiting key enzymatic steps, DON profoundly disrupts cellular metabolism, leading to a range of downstream effects.

Key Metabolic Pathways Affected

-

Glutaminolysis: Inhibition of glutaminase blocks the conversion of glutamine to glutamate, a critical entry point for glutamine carbon into the TCA cycle. This disrupts cellular energy production and the synthesis of biosynthetic precursors.

-

De Novo Nucleotide Synthesis: DON inhibits multiple enzymes in both purine and pyrimidine synthesis pathways, leading to a depletion of nucleotide pools necessary for DNA and RNA synthesis.

-

Hexosamine Biosynthesis Pathway (HBP): Inhibition of glucosamine-6-phosphate synthase disrupts the HBP, which is essential for protein glycosylation and signaling.

-

Amino Acid Synthesis: DON can inhibit enzymes like asparagine synthetase, affecting the cellular pool of non-essential amino acids.

Caption: Overview of metabolic pathways targeted by DON.

Signaling Pathways

The metabolic perturbations induced by DON can have significant consequences for cellular signaling pathways that are sensitive to nutrient availability and metabolic stress.

-

mTOR Pathway: The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and proliferation that is highly responsive to amino acid levels. By depleting intracellular glutamine and disrupting downstream metabolic processes, DON can lead to the inhibition of mTOR signaling.

-

c-Myc: The oncoprotein c-Myc is a key driver of glutamine addiction in many cancers. It upregulates the expression of glutamine transporters and metabolic enzymes. DON's inhibition of glutamine metabolism can counteract the pro-proliferative effects of c-Myc.

Caption: DON's inhibitory effect on key signaling pathways.

Experimental Protocols

This section provides an overview of common experimental protocols used to study the biochemical effects of DON.

Cell Viability Assays

Objective: To determine the cytotoxic or cytostatic effects of DON on cultured cells.

1. MTT Assay:

-

Principle: Measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

-

Protocol Outline:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a range of DON concentrations for a specified duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. CyQUANT® Assay:

-

Principle: Measures the total amount of DNA in a sample as an indicator of cell number. The CyQUANT® dye exhibits strong fluorescence enhancement upon binding to DNA.

-

Protocol Outline:

-

Seed and treat cells with DON as described for the MTT assay.

-

Lyse the cells by freeze-thawing or using a lysis buffer containing the CyQUANT® GR dye.

-

Incubate for a short period to allow dye binding to DNA.

-

Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.

-

Correlate fluorescence intensity with cell number using a standard curve.

-

Caption: General workflow for cell viability assays with DON.

Enzyme Activity Assays

Objective: To measure the inhibitory effect of DON on a specific glutamine-dependent enzyme.

Glutaminase Activity Assay (Colorimetric):

-

Principle: Measures the amount of glutamate produced from the enzymatic conversion of glutamine. The glutamate is then oxidized by glutamate oxidase to produce a colorimetric or fluorometric signal.

-

Protocol Outline:

-

Prepare cell or tissue lysates containing the glutaminase enzyme.

-

Pre-incubate the lysate with various concentrations of DON for a defined period to allow for irreversible inhibition.

-

Initiate the enzymatic reaction by adding glutamine.

-

After a set incubation time, stop the reaction.

-

Add a reaction mixture containing glutamate oxidase and a probe that generates a colored or fluorescent product in the presence of hydrogen peroxide (a byproduct of glutamate oxidation).

-

Measure the absorbance or fluorescence and calculate the enzyme activity relative to an untreated control.

-

Metabolic Flux Analysis

Objective: To assess the impact of DON on cellular metabolic pathways, such as glycolysis and mitochondrial respiration.

Seahorse XF Analyzer Assay:

-

Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time. OCR is an indicator of mitochondrial respiration, while ECAR is primarily a measure of glycolysis.

-

Protocol Outline:

-

Seed cells in a Seahorse XF cell culture microplate.

-

The day before the assay, hydrate the sensor cartridge.

-

On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator.

-

Load the injector ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for a mitochondrial stress test) and DON.

-

Place the sensor cartridge into the Seahorse XF Analyzer for calibration.

-

Replace the calibration plate with the cell plate and start the assay. The instrument will measure baseline OCR and ECAR before and after the injection of DON and other modulators.

-

Conclusion

6-Diazo-5-oxo-L-norleucine remains a powerful tool for studying glutamine metabolism and its role in various physiological and pathological processes. Its broad-spectrum, irreversible inhibition of glutamine-dependent enzymes provides a robust method for dissecting the roles of these pathways in cell biology. While its clinical development has been hampered by toxicity, ongoing research into prodrug strategies aims to improve its therapeutic index[8]. This guide provides a foundational understanding of DON's biochemical properties and equips researchers with the necessary information to effectively utilize this compound in their studies. A thorough understanding of its mechanism and careful consideration of experimental design are paramount for obtaining reliable and interpretable results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 3. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DON, CONV and DONV-II. Inhibition of L-'asparagine synthetase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-Diazo-5-oxo-L-norleucine as a glutaminase inhibitor

I have gathered a significant amount of information from the initial and second rounds of searches. I have found quantitative data on the IC50 of DON for kidney-type glutaminase, preclinical pharmacokinetic data for DON and its prodrugs in mice, and some clinical pharmacokinetic data in children. I also found information on the effects of glutaminase inhibitors on cellular metabolite levels and the mTOR signaling pathway. Several detailed protocols for glutaminase activity assays have been identified.

However, there are still some gaps in the information required to create a comprehensive technical guide:

-

Quantitative Data:

-

I have an IC50 value for only one type of glutaminase and need values for other enzymes that DON is known to inhibit to create a comprehensive table.

-

The preclinical pharmacokinetic data is for different prodrugs and administration routes. A more direct comparison or a summary table would be beneficial.

-

The clinical pharmacokinetic data is from a study in children, and data from adult trials would be valuable for a broader perspective.

-

Specific quantitative data on the changes in metabolite levels (e.g., fold change or absolute concentrations) following DON treatment is still lacking.

-

-

Experimental Protocols:

-

While I have several glutaminase activity assay protocols, a specific protocol that has been used to evaluate DON's inhibitory activity would be ideal.

-

I still need a detailed, step-by-step chemical synthesis protocol for DON itself. The search results mention the synthesis but do not provide the full methodology.

-

-

Signaling Pathways:

-

I have information that DON affects the mTOR pathway, but the detailed molecular interactions and the direct targets of DON's metabolic effects within this pathway need to be further elucidated to create an accurate Graphviz diagram.

-

Therefore, I will update my plan to focus on these missing pieces of information.I have gathered a good amount of information, but there are still some key areas that need to be strengthened to meet the user's request for an "in-depth technical guide".

Here's a breakdown of what I have and what I still need:

What I have:

-

Mechanism of Action: A solid understanding of how DON works as a glutamine antagonist and its broad inhibitory effects.

-

Quantitative Data:

-

IC50 value for kidney-type glutaminase (~1 mM) and a Ki value of 6 µM for glutaminase.

-

IC50 for rat dermal fibroblasts (232.5 µM).

-

Some preclinical pharmacokinetic data for DON and its prodrugs in mice and monkeys, including plasma and CSF concentrations.

-

Some clinical trial information, including dose ranges and observed toxicities in adults and children.

-

-

Experimental Protocols:

-

General principles and some specific steps for various glutaminase activity assays.

-

A protocol for assessing cell proliferation inhibition by DON.

-

A method for quantifying DON in biological samples using LC-MS after derivatization.

-

-

Signaling Pathways: Information indicating that DON treatment affects the mTOR pathway and can lead to the accumulation of upstream metabolites like FGAR.

-

Synthesis: References to the synthesis of DON and its prodrugs, but not a detailed step-by-step protocol for DON itself.

What I still need (the gaps):

-

Quantitative Data:

-

A comprehensive table of IC50 or Ki values for a wider range of enzymes inhibited by DON. This is crucial for the "Data Presentation" requirement. I only have solid data for glutaminase. I need values for enzymes like FGAR amidotransferase, CTP synthase, etc., to create a meaningful comparison table.

-

More detailed and organized pharmacokinetic data. I need to consolidate the preclinical data for different DON prodrugs and, if possible, find more pharmacokinetic data from adult clinical trials to present a clearer picture.

-

Specific quantitative data on the changes in the levels of key metabolites (e.g., glutamine, glutamate, α-ketoglutarate, TCA cycle intermediates, amino acids) after DON treatment. I have qualitative descriptions, but the user requested quantitative data for tables.

-

-

Experimental Protocols:

-

A detailed, step-by-step chemical synthesis protocol for 6-Diazo-5-oxo-L-norleucine. This is a core requirement that is currently unfulfilled.

-

A more specific and complete protocol for a glutaminase inhibition assay using DON. The current information is a bit fragmented across different general assay kits. A protocol that has been explicitly used for DON would be much better.

-

-

Signaling Pathways:

-

A more detailed understanding of the molecular mechanism of how DON's metabolic effects lead to the inhibition of the mTOR pathway. I need to identify the specific upstream regulators of mTOR that are affected by the changes in metabolite levels caused by DON. This is necessary to create an accurate and informative Graphviz diagram.

-

My next steps will be to conduct highly targeted searches to fill these specific gaps.I have made significant progress in gathering the necessary information for the technical guide. I have found Ki values for several glutamine-utilizing enzymes inhibited by DON, which will allow me to create a comprehensive data table. I have also found more detailed information on the preclinical pharmacokinetics of DON and its prodrugs, as well as some data from adult clinical trials. I have a clearer understanding of the molecular mechanism linking glutamine deprivation by DON to mTOR signaling inhibition, which will be crucial for creating the Graphviz diagram.

However, there are still a few key pieces of information missing:

-

Quantitative Metabolite Data: While I have qualitative information about the metabolic effects of DON, I still lack specific quantitative data (e.g., fold changes, concentrations) on the levels of key metabolites like glutamine, glutamate, and TCA cycle intermediates after DON treatment. This is essential for the data presentation section.

-

Detailed Synthesis Protocol: I have found references to the synthesis of DON, but I still need a complete, step-by-step chemical synthesis protocol to include in the experimental protocols section.

-

Specific Glutaminase Inhibition Protocol: I have general glutaminase assay protocols, but a detailed protocol that has been specifically used to determine the Ki or IC50 of DON for glutaminase would be more valuable for the intended audience.

I will now focus my efforts on finding this missing information to complete the technical guide according to the user's requirements.## 6-Diazo-5-oxo-L-norleucine (DON) as a Glutaminase Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Diazo-5-oxo-L-norleucine (DON) is a potent, broad-spectrum glutamine antagonist that acts as an irreversible inhibitor of glutaminase and other glutamine-utilizing enzymes. By mimicking glutamine, DON covalently modifies the active site of these enzymes, leading to a profound disruption of cellular metabolism, particularly in cancer cells exhibiting "glutamine addiction." This technical guide provides a comprehensive overview of DON's mechanism of action, its pharmacokinetic profile, and its impact on cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in the evaluation and potential application of this compound.

Introduction

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on glutamine for survival and proliferation. This "glutamine addiction" makes the enzymes of glutamine metabolism, especially glutaminase (GLS), attractive therapeutic targets. 6-Diazo-5-oxo-L-norleucine (DON), a naturally occurring amino acid analog, has long been recognized for its potent anti-tumor activity, which stems from its ability to broadly inhibit glutamine-dependent enzymes.

Mechanism of Action

DON's primary mechanism of action is the irreversible inhibition of glutamine-utilizing enzymes. As a glutamine mimic, DON binds to the glutamine-binding site of these enzymes. The diazo group of DON is then protonated, forming a reactive species that covalently alkylates a nucleophilic residue, typically a cysteine, in the enzyme's active site. This covalent modification leads to the irreversible inactivation of the enzyme.

The inhibition of glutaminase by DON is a critical event, as it blocks the conversion of glutamine to glutamate. This disruption has several downstream consequences:

-

Depletion of Tricarboxylic Acid (TCA) Cycle Intermediates: The production of α-ketoglutarate, a key anaplerotic substrate for the TCA cycle, is significantly reduced.

-

Inhibition of Biosynthesis: The synthesis of nucleotides, non-essential amino acids, and other vital biomolecules that rely on glutamine-derived nitrogen and carbon is impaired.

-

Disruption of Redox Homeostasis: The production of glutathione, a critical antioxidant, is diminished due to the reduced availability of its precursor, glutamate.

Data Presentation

Inhibitory Activity of 6-Diazo-5-oxo-L-norleucine (DON)

| Target Enzyme | Abbreviation | Metabolic Pathway | Inhibition Constant (Ki) | IC50 |

| Glutaminase (Kidney-type) | KGA | Glutaminolysis | 6 µM[1] | ~1 mM[2] |

| Cytidine Triphosphate Synthase | CTPS | Pyrimidine Synthesis | Data not available | Data not available |

| Amidophosphoribosyltransferase | ATase | Purine Synthesis | Data not available | Data not available |

| Asparagine Synthetase | ASNS | Amino Acid Synthesis | Data not available | Data not available |

| Gamma-glutamyltranspeptidase | GGT | Glutathione Metabolism | 2.7 ± 0.7 mM[3] | Data not available |

| Rat Dermal Fibroblasts (Cell-based) | - | Overall Proliferation | - | 232.5 µM[4] |

Note: Ki and IC50 values can vary depending on the assay conditions and the source of the enzyme.

Preclinical Pharmacokinetics of DON and its Prodrugs

| Compound/Prodrug | Animal Model | Route | Dose (mg/kg) | Cmax (plasma) | Tmax (plasma) | AUC (plasma) | Brain/Plasma Ratio | Reference |

| DON | Mouse | i.v. | 1.6 | ~4.2 nmol/mL | 15 min | 8 nmol·h/mL | 0.1 | [5] |

| Prodrug 5c | Mouse | p.o. | 1.8 | 2.23 nmol/mL | 0.25 h | 5.71 h·nmol/mL | - | [6] |

| DON from Prodrug 5c | Mouse | p.o. | 1.8 | 12.6 nmol/mL | 0.25 h | 42.7 h·nmol/mL | - | [6] |

| DRP-104 | CES1-/- Mouse | s.c. | 1 (DON equiv.) | - | - | - | - | [7] |

| P11 | CES1-/- Mouse | s.c. | 1 (DON equiv.) | 1.86 ± 0.25 nmol/mL | - | 0.15 h·nmol/mL | - | [7] |

Clinical Pharmacokinetics of DON

| Patient Population | Route | Dose | t1/2 (plasma) | Reference |

| Children | i.v. | 150-520 mg/m² | 3 hours | [8] |

| Adults | i.v. | 7.5-90 mg/m²/day | Data not available in provided search results | [9] |

Experimental Protocols

Chemical Synthesis of 6-Diazo-5-oxo-L-norleucine (DON)

A detailed, step-by-step protocol for the chemical synthesis of DON has been described in the literature. One common approach involves the following key steps, starting from L-pyroglutamic acid[7]:

-

Esterification: L-pyroglutamic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) to protect the carboxylic acid functionality.

-

Ring Opening and Protection: The pyroglutamate ring is opened, and the resulting amino group is protected with a suitable protecting group (e.g., Fmoc).

-

Activation of the Carboxylic Acid: The carboxylic acid is activated for subsequent reaction.

-

Introduction of the Diazo Group: The diazo group is introduced, typically via a reaction with a diazo transfer reagent.

-

Deprotection: The protecting groups are removed to yield 6-Diazo-5-oxo-L-norleucine.

For a detailed, reproducible protocol, it is essential to consult the primary literature, such as the methods described in the synthesis of DON prodrugs which often start from a protected DON intermediate.[7][10]

Glutaminase Activity Inhibition Assay

The following protocol is a representative method for determining the inhibitory activity of DON on glutaminase.

Materials:

-

Purified glutaminase enzyme

-

L-glutamine (substrate)

-

Tris-HCl buffer (or other suitable buffer)

-

6-Diazo-5-oxo-L-norleucine (DON)

-

Ammonia or Glutamate detection reagent/kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of glutaminase in buffer. Prepare serial dilutions of DON in the same buffer.

-

Reaction Setup: In a 96-well plate, add a fixed amount of glutaminase to each well.

-

Inhibitor Incubation: Add varying concentrations of DON to the wells. Include a control well with buffer only (no inhibitor). Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate Reaction: Add a saturating concentration of L-glutamine to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specific time period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).

-

Detection: Measure the amount of product formed (ammonia or glutamate) using a suitable colorimetric or fluorometric detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration. Calculate the IC50 value, which is the concentration of DON that inhibits 50% of the enzyme's activity. To determine the Ki, experiments should be performed with varying substrate concentrations.

Cell Proliferation Assay

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-Diazo-5-oxo-L-norleucine (DON)

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of DON in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of DON. Include control wells with medium only.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Cell Viability Measurement: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Readout: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each DON concentration relative to the untreated control. Plot the cell viability against the DON concentration to determine the IC50 value. A representative protocol using CyQUANT® involves exposing cells to DON for 4 hours, followed by a 44-hour incubation in serum-containing media before cell lysis and fluorescence measurement[4].

Signaling Pathways and Experimental Workflows

Impact of DON on Glutamine Metabolism and Downstream Signaling

The inhibition of glutaminase by DON sets off a cascade of metabolic and signaling events. The depletion of glutamate and α-ketoglutarate directly impacts the TCA cycle and biosynthetic pathways. Furthermore, these metabolic perturbations are sensed by key cellular regulators, most notably the mTOR (mechanistic Target of Rapamycin) signaling pathway. Glutamine deprivation is known to inhibit mTORC1 activity[11]. This occurs through mechanisms that can be both dependent and independent of the Rag GTPases and often involves the activation of the GCN2 kinase in response to amino acid stress[12].

Caption: Impact of DON on glutamine metabolism and mTORC1 signaling.

Experimental Workflow for Evaluating DON Efficacy

The following diagram outlines a typical workflow for assessing the efficacy of DON as a glutaminase inhibitor in a preclinical setting.

Caption: Preclinical evaluation workflow for DON.

Conclusion

6-Diazo-5-oxo-L-norleucine remains a compelling molecule for targeting the metabolic vulnerabilities of cancer. Its broad-spectrum inhibition of glutamine-utilizing enzymes offers a powerful approach to disrupt tumor cell growth and survival. While historical clinical development was hampered by toxicity, modern approaches, including the development of tumor-targeted prodrugs, have renewed interest in DON's therapeutic potential. This technical guide provides a foundational resource for researchers and drug developers to understand and further investigate the role of DON as a glutaminase inhibitor. A thorough understanding of its mechanism, pharmacokinetics, and effects on cellular signaling is paramount for the design of future studies and the potential clinical translation of this potent anti-cancer agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pharmacokinetic and phase I study of intravenous DON (6-diazo-5-oxo-L-norleucine) in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I trial of 6-diazo-5-oxo-L-norleucine (DON) administered by 5-day courses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mTORC1 senses glutamine and other amino acids through GCN2 - PMC [pmc.ncbi.nlm.nih.gov]

enzymes inhibited by 6-Diazo-5-oxo-L-norleucine

An In-depth Technical Guide to the Enzymes Inhibited by 6-Diazo-5-oxo-L-norleucine (DON)

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a well-documented glutamine antagonist originally isolated from a Streptomyces species found in Peruvian soil.[1] As a non-proteinogenic amino acid, its structural similarity to L-glutamine allows it to interact with and inhibit a wide range of enzymes that utilize glutamine as a substrate.[2][3] This broad activity has made DON a subject of interest for decades, particularly in oncology, due to the pronounced dependence of many tumor cells on glutamine metabolism, a phenomenon often termed "glutamine addiction".[1][4][5] This guide provides a detailed overview of the enzymes targeted by DON, quantitative inhibition data, relevant experimental protocols, and the metabolic pathways affected.

Core Mechanism of Action

DON functions as a selective, mechanism-based inactivator of glutamine-utilizing enzymes.[2][3] The inhibition process is a two-step mechanism:

-

Competitive Binding: Due to its structural analogy to glutamine, DON competitively binds to the glutamine-binding site of the target enzyme.[3][6]

-

Irreversible Alkylation: Following binding, the diazo group of DON is activated, leading to the formation of a reactive intermediate that covalently alkylates a nucleophilic residue (often a cysteine) in the enzyme's active site.[1][7] This forms an irreversible covalent adduct, leading to the inactivation of the enzyme.[3][6]

This mechanism ensures that DON is not a non-specific reactive agent but rather a targeted inactivator of glutamine-dependent reactions.[3]

Caption: Mechanism of DON enzymatic inhibition.

Enzymes and Pathways Inhibited by 6-Diazo-5-oxo-L-norleucine

DON's primary therapeutic and toxic effects stem from its broad inhibition of enzymes involved in critical metabolic pathways that depend on glutamine as a nitrogen donor. These enzymes, primarily glutaminases and glutamine amidotransferases, are central to nucleotide, amino acid, and hexosamine biosynthesis.[3][6]

Key Metabolic Pathways Targeted by DON

Caption: Overview of glutamine metabolic pathways inhibited by DON.

A summary of key enzymes known to be inhibited by DON is provided below:

| Enzyme Class | Specific Enzyme(s) | Metabolic Pathway | Reference(s) |

| Glutaminases | Kidney-type glutaminase (KGA/GLS1) | Glutaminolysis | [4][8][9] |

| Glutamine Amidotransferases | Phosphoribosyl pyrophosphate (PRPP) amidotransferase | de novo Purine Synthesis | [4] |

| Formylglycinamide ribonucleotide (FGAR) amidotransferase | de novo Purine Synthesis | [4] | |

| Guanosine monophosphate (GMP) synthetase | de novo Purine Synthesis | [4] | |

| Carbamoyl phosphate synthetase II (part of CAD) | de novo Pyrimidine Synthesis | [4] | |

| CTP synthetase | de novo Pyrimidine Synthesis | [4] | |

| Glutamine-fructose-6-phosphate amidotransferase (GFAT) | Hexosamine Biosynthesis | [7] | |

| NAD+ synthetase | Coenzyme Synthesis | [4] | |

| Other Enzymes | L-asparaginase | Amino Acid Metabolism | [10] |

| Glutamine synthetase | Glutamine Synthesis | [6] |

Quantitative Inhibition Data

The inhibitory potency of DON varies depending on the target enzyme, cell type, and assay conditions. The following table summarizes available quantitative data.

| Target | System/Cell Line | Assay Type | Value | Reference(s) |

| Enzyme | Kidney-type glutaminase (cKGA) | Enzymatic Assay | IC50: ~1 mM | [8][11] |

| Cell Line | Rat Dermal Fibroblasts (FR) | Cell Proliferation (CyQUANT) | IC50: 232.5 µM | [9] |

| Mouse Embryonic Fibroblasts | Cell Proliferation | IC50: > 1000 µM | [9] | |

| Human Lymphoma (P493B) | Cell Viability | Dose-dependent decrease | [12] | |

| Triple-Negative Breast Cancer (Hs578T, HALow variant) | Cell Proliferation | ~40% decrease at 2.5 µM (72h) | [7] | |

| Neuroblastoma (NBL) & Ewing's Sarcoma (EWS) | Cell Viability (CyQUANT) | Most effective inhibitor tested | [13] | |

| Whole Organism | Male Mice | Micronucleus Formation | Statistically positive at ≥10 mg/kg | [8][11] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the activity of DON.

Cell Viability/Proliferation Assay (CyQUANT®)

This assay quantifies cell number by measuring the fluorescence of a dye that binds to cellular nucleic acids. It is commonly used to determine the IC50 of a compound.[9]

Methodology:

-

Cell Seeding: Plate cells (e.g., rat dermal fibroblasts) in a 96-well plate at a predetermined density (e.g., 3,000 cells/well) and allow them to adhere and grow for a specific period (e.g., 4 days).

-

Compound Exposure: Aspirate the growth media and replace it with media containing various concentrations of DON (e.g., 0.1 µM to 1000 µM) and appropriate vehicle controls. Incubate for a set duration (e.g., 48 hours) at 37°C.

-

Cell Lysis: Remove the exposure media. Lyse the cells by freezing the plate at -80°C.

-

Fluorescence Reading: Thaw the plate and add the CyQUANT® dye/lysis buffer mixture to each well. Incubate in the dark for a specified time (e.g., 60 minutes).

-

Data Acquisition: Read the fluorescence at the appropriate wavelengths (e.g., 480 nm excitation, 520 nm emission) using a plate reader.

-

Analysis: Normalize the fluorescence values to the control wells to determine the percentage of cell viability. Calculate the IC50 value by plotting viability against the log of the DON concentration.

Caption: Workflow for a CyQUANT® cell proliferation assay.

In Vivo Micronucleus Assay

This assay assesses the genotoxic potential of a compound by measuring the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.[8][11]

Methodology:

-

Animal Dosing: Administer DON intravenously to male mice at various dose levels (e.g., 0.1, 1, 10, 100, 500 mg/kg) alongside a vehicle control group.

-

Sample Collection: At specified time points post-dose (e.g., 24 and 48 hours), euthanize the animals and collect bone marrow from the femurs.

-

Slide Preparation: Prepare bone marrow smears on glass slides.

-

Staining: Stain the slides with an appropriate dye (e.g., Giemsa) to differentiate between PCEs and normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: Under a microscope, score a large number of PCEs (e.g., 2000 per animal) for the presence of micronuclei.

-

Data Analysis: Calculate the frequency of micronucleated PCEs for each dose group and compare it to the control group using appropriate statistical tests to determine if there is a significant clastogenic effect.

Bioanalysis of DON in Plasma and Brain by UPLC-MS

This method allows for the precise quantification of DON concentrations in biological matrices, which is essential for pharmacokinetic studies.[10] A key challenge is DON's reactivity, which is overcome by a derivatization step.

Methodology:

-

Sample Preparation:

-

To a 50 µL aliquot of plasma or brain homogenate, add 250 µL of 3 N HCl in n-butanol.

-

Centrifuge to precipitate proteins (16,000 x g for 5 min).

-

-

Derivatization:

-

Transfer 200 µL of the supernatant to a new tube.

-

Heat at 60°C for 30 minutes in a shaking water bath. This step derivatizes DON to a more stable analyte.

-

-

UPLC-MS Analysis:

-

Inject the derivatized sample into an ultra-performance liquid chromatography-mass spectrometry system.

-

Separate the analyte using a suitable column and mobile phase gradient.

-

Detect and quantify the derivatized DON using mass spectrometry, typically with a high-resolution instrument, by monitoring a specific mass-to-charge ratio (m/z).

-

-

Quantification:

-

Generate a standard curve using samples with known concentrations of DON treated in the same manner.

-

Determine the DON concentration in the unknown samples by interpolating from the standard curve.[10]

-

Caption: Workflow for UPLC-MS bioanalysis of DON.

Conclusion

6-Diazo-5-oxo-L-norleucine is a potent, broad-spectrum inhibitor of glutamine-utilizing enzymes. Its ability to covalently inactivate key enzymes in nucleotide, amino acid, and hexosamine biosynthesis pathways underlies its significant antitumor activity.[1][3] However, this same broad activity contributes to its toxicity, particularly in tissues with high glutamine turnover, such as the gastrointestinal tract.[5] Understanding the specific enzymes inhibited by DON, the quantitative aspects of this inhibition, and the metabolic consequences is critical for the rational design of therapeutic strategies. Modern approaches, such as the development of tissue-targeted prodrugs, aim to harness the potent efficacy of DON while mitigating its systemic toxicity, potentially revitalizing its clinical prospects.[12][14][15]

References

- 1. 6-Diazo-5-oxo-L-norleucine - Wikipedia [en.wikipedia.org]

- 2. glpbio.com [glpbio.com]

- 3. We’re Not “DON” Yet: Optimal Dosing and Prodrug Delivery of 6-Diazo-5-oxo-L-norleucine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. aacrjournals.org [aacrjournals.org]

- 7. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

- 8. selleckchem.com [selleckchem.com]

- 9. Evaluating the Toxicity of the Analgesic Glutaminase Inhibitor 6-Diazo-5-Oxo-L-Norleucine in vitro and on Rat Dermal Skin Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. selleckchem.com [selleckchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 6-Diazo-5-oxo-L-norleucine (DON)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Diazo-5-oxo-L-norleucine (DON) is a potent glutamine antagonist originally isolated from Streptomyces species.[1] Its structural similarity to glutamine allows it to inhibit a range of glutamine-utilizing enzymes, leading to its investigation as an anticancer agent.[1] Understanding the biosynthesis of this complex natural product is crucial for its potential biotechnological production and for the enzymatic synthesis of novel analogs. This guide provides a comprehensive overview of the core biosynthetic pathway of DON, including the key enzymes, their mechanisms, and detailed experimental protocols for their study.

Core Biosynthetic Pathway

The biosynthesis of 6-Diazo-5-oxo-L-norleucine proceeds from the primary metabolite L-lysine through the action of three dedicated enzymes encoded within the azp biosynthetic gene cluster. The pathway involves N-acetylation, oxidation, and a final diazotization step to yield the diazo group characteristic of DON.

Key Enzymes and Intermediates

The biosynthetic pathway can be summarized in the following three steps:

-

N-acetylation of L-lysine: The first committed step is the acetylation of the ε-amino group of L-lysine, catalyzed by the lysine N-acetyltransferase, AzpI . This reaction utilizes acetyl-CoA as the acetyl donor and produces Nε-acetyl-L-lysine .

-

Oxidation of Nε-acetyl-L-lysine: The second step involves the oxidation of the C5 position of Nε-acetyl-L-lysine to a ketone. This reaction is catalyzed by the L-lysine 5-oxygenase, AzpJ , yielding 5-oxo-L-lysine .

-

Diazotization of 5-oxo-L-lysine: The final and most unusual step is the formation of the diazo group. The transmembrane protein AzpL catalyzes the diazotization of the amino group at the 6-position of 5-oxo-L-lysine, using nitrous acid as the nitrogen donor, to form 6-Diazo-5-oxo-L-norleucine (DON) .

The following diagram illustrates the biosynthetic pathway of DON from L-lysine.

Quantitative Data

Currently, detailed public-domain data on the enzyme kinetics and production yields for the DON biosynthetic pathway are limited. The following table summarizes the available information and provides a template for the type of quantitative data that would be generated through the experimental protocols outlined in this guide.

| Enzyme | Substrate(s) | Product | Km | kcat | Vmax | Optimal pH | Optimal Temp. (°C) |

| AzpI | L-Lysine, Acetyl-CoA | Nε-acetyl-L-lysine | Data not available | Data not available | Data not available | Data not available | Data not available |

| AzpJ | Nε-acetyl-L-lysine | 5-oxo-L-lysine | Data not available | Data not available | Data not available | Data not available | Data not available |

| AzpL | 5-oxo-L-lysine, Nitrous Acid | DON | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 1: Enzyme Kinetic Parameters

| Host Organism | Production Method | Titer (mg/L) | Reference |

| Streptomyces albus | Heterologous expression of the azp gene cluster | Data not available | [Kawai et al., 2021] |

Table 2: Heterologous Production of DON

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to characterize the biosynthesis of DON. These protocols are based on established techniques for studying similar biosynthetic pathways and should be optimized for the specific enzymes of the azp cluster.

Protocol 1: Heterologous Expression and Purification of AzpI, AzpJ, and AzpL

This protocol describes the expression of the DON biosynthetic enzymes in Escherichia coli, a common host for heterologous protein production.

1. Gene Synthesis and Cloning:

- Codon-optimize the genes encoding AzpI, AzpJ, and AzpL for expression in E. coli.

- Synthesize the optimized genes and clone them into a suitable expression vector (e.g., pET-28a(+) for N-terminal His-tagging) using standard molecular biology techniques.

2. Protein Expression:

- Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21(DE3)).

- Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

- Continue incubation at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance the yield of soluble protein.

3. Cell Lysis and Protein Purification:

- Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors).

- Lyse the cells by sonication on ice.

- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

- Purify the His-tagged proteins from the soluble fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

- Wash the resin with wash buffer (lysis buffer with 20-50 mM imidazole) to remove non-specifically bound proteins.

- Elute the target protein with elution buffer (lysis buffer with 250-500 mM imidazole).

- Further purify the protein by size-exclusion chromatography (SEC) if necessary.